Boc-D-4-Carbamoylphe chemical structure and properties
Boc-D-4-Carbamoylphe chemical structure and properties
An In-Depth Technical Guide to the Structure, Synthesis, and Applications of Boc-D-4-Carbamoylphenylalanine[1]
Abstract This technical guide provides a comprehensive analysis of Boc-D-4-Carbamoylphenylalanine (Boc-D-Cpa), a non-proteinogenic amino acid derivative critical in modern peptidomimetic drug design.[1] We examine its chemical structure, physicochemical properties, and its role as a stable isostere for Glutamine and Asparagine. Furthermore, we detail industrial-grade synthesis protocols and solid-phase peptide synthesis (SPPS) methodologies, emphasizing the mitigation of racemization and side-reactions during chain assembly.
[1][2][3][4][5][6][7]
Boc-D-4-Carbamoylphenylalanine is the
Structural Specifications
| Property | Specification |
| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-carbamoylphenyl)propanoic acid |
| Common Synonyms | Boc-D-Phe(4-CONH₂); Boc-D-4-carbamoylphe; Boc-D-Cpa |
| CAS Number | 1213639-41-8 (D-isomer) |
| Molecular Formula | C₁₅H₂₀N₂O₅ |
| Molecular Weight | 308.33 g/mol |
| Chirality | D-Enantiomer ( |
| Protecting Group | Boc (tert-butyloxycarbonyl), acid-labile |
Physical Properties
| Parameter | Value |
| Appearance | White to off-white crystalline powder |
| Purity | |
| Solubility | Soluble in DMF, DMSO, MeOH; Sparingly soluble in DCM, Water |
| Melting Point | > 300 °C (Decomposition) |
| Optical Rotation | |
| Storage | 2–8 °C, Desiccated |
Synthesis and Manufacturing
The synthesis of Boc-D-4-Carbamoylphenylalanine typically follows a pathway that ensures the preservation of chiral integrity.[1] A robust industrial route involves the hydration of the corresponding nitrile precursor, Boc-D-4-cyanophenylalanine.[1] This method is preferred over direct amidation of the carboxylic acid to avoid regioselectivity issues with the
Synthetic Pathway (Diagram)
Detailed Protocol: Nitrile Hydrolysis
The conversion of the nitrile group to the primary amide (Step 4) is the critical differentiation step.
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Reagents: Boc-D-4-cyanophenylalanine (1.0 eq), Hydrogen Peroxide (30%, 5.0 eq), Potassium Carbonate (0.5 eq).
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Solvent: DMSO (Dimethyl sulfoxide) is used to ensure solubility of the starting material and stability of the intermediate.
-
Procedure:
-
Dissolve Boc-D-4-cyanophenylalanine in DMSO at 0°C.
-
Add
followed by dropwise addition of .[1] -
Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Quench: Pour into ice-water and acidify carefully with 1M HCl to pH 3.
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Isolation: The product precipitates as a white solid. Filter, wash with cold water, and dry in vacuo.
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Validation: Confirm structure via
C NMR (appearance of amide carbonyl ~168 ppm) and disappearance of nitrile peak (~119 ppm).
-
Application in Solid Phase Peptide Synthesis (SPPS)[1][10]
Boc-D-4-Carbamoylphe is primarily used in Boc/Benzyl chemistry.[1] The carbamoyl side chain is generally stable to TFA (trifluoroacetic acid) used for Boc removal, unlike aliphatic amides (Asn/Gln) which can undergo dehydration to nitriles.[1] However, specific handling is required to prevent aggregation due to intermolecular hydrogen bonding.
Handling and Solubility
-
Solvation: The carbamoyl group increases polarity but decreases solubility in DCM (dichloromethane). It is recommended to dissolve the amino acid in a minimum amount of DMF or NMP before adding to the resin mixture.
-
Coupling Reagents: Use HBTU/HOBt/DIEA or DIC/HOBt .
-
Note: Avoid prolonged exposure to strong carbodiimides without HOBt, as this can theoretically dehydrate the benzamide to a benzonitrile, although this risk is lower than with Asparagine.
-
SPPS Workflow (Diagram)
Cleavage from Resin[1]
-
Reagent: Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid).[1]
-
Scavengers: Use p-Cresol and Dimethyl sulfide (DMS) .[1]
-
Precaution: The benzamide bond is robust, but high temperature during HF cleavage should be avoided to prevent hydrolysis to the acid. Perform cleavage at 0°C to -5°C.[1]
Structural Biology and Pharmacological Applications[1][3][11]
Glutamine/Asparagine Isostere
Boc-D-4-Carbamoylphe acts as a phenyl-rigidified mimic of Glutamine (Gln) or Asparagine (Asn).[1]
-
Mechanism: The carbamoyl group functions as a hydrogen bond donor (
) and acceptor ( ).[1] -
Advantage: Unlike the flexible aliphatic chains of Gln/Asn, the phenyl ring restricts the conformational space (
and angles), reducing the entropic penalty upon binding to a receptor. This often leads to higher affinity in drug-receptor interactions.[1]
Protease Resistance
Incorporating the D-enantiomer renders the peptide bond resistant to proteolytic cleavage by endogenous L-specific proteases (e.g., chymotrypsin).[1] This is a standard strategy to increase the plasma half-life of peptide therapeutics.[1]
Case Use: Thrombin Inhibitors
In the development of direct thrombin inhibitors, the P1 pocket of thrombin prefers basic residues (Arg/Lys). However, 4-carbamoylphenylalanine derivatives have been explored to target the S1 pocket via hydrogen bonding networks rather than salt bridges, improving oral bioavailability by reducing the overall positive charge of the molecule.[1]
References
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PubChem. (2025).[1][2] Boc-4-cyano-D-phenylalanine (Precursor Data). National Library of Medicine.[1] Retrieved from [Link][1]
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Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational SPPS context).
-
Katritzky, A. R., et al. (2003).[1] Efficient conversion of nitriles to amides with basic hydrogen peroxide in DMSO.[1] Synthesis, 2003(18), 2777-2780.[1] (Methodology for nitrile hydrolysis).[1]
